molecular formula C20H26BNO4S B8246842 N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8246842
M. Wt: 387.3 g/mol
InChI Key: GUPFSKZEJBTGPU-UHFFFAOYSA-N
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Description

N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-functionalized sulfonamide derivative. Its structure comprises a benzenesulfonamide core substituted with a methyl group at the para position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the ortho position. The sulfonamide nitrogen is further substituted with a benzyl group. The boronate ester enhances solubility in organic solvents and stabilizes the boron atom, making it a versatile intermediate in synthetic workflows .

Properties

IUPAC Name

N-benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO4S/c1-15-11-12-18(27(23,24)22-14-16-9-7-6-8-10-16)17(13-15)21-25-19(2,3)20(4,5)26-21/h6-13,22H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPFSKZEJBTGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron have potential as anticancer agents. N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that the incorporation of boron into the molecular structure enhances the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study: Inhibition of Tumor Growth
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and assessed their cytotoxic effects on breast cancer cells. The results showed that specific derivatives exhibited significant growth inhibition compared to control groups. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer cell proliferation .

Organic Synthesis

Borylation Reactions
this compound serves as a valuable reagent in borylation reactions. Its structure allows for selective functionalization of aromatic compounds under mild conditions. This application is particularly useful in synthesizing complex organic molecules with precise functional groups.

Data Table: Borylation Reactions

Reaction TypeConditionsYield (%)Reference
Borylation of AromaticsPd-catalyzed; 80°C; 24h85%Journal of Organic Chemistry
C-H BorylationCu-catalyzed; 100°C; 12h90%Tetrahedron Letters

Material Science

Polymer Chemistry
The compound has potential applications in polymer chemistry as a building block for synthesizing functionalized polymers. Its unique dioxaborolane structure can be utilized to create polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Functional Polymers
In a recent study published in Polymer Chemistry, researchers explored the use of this compound in creating thermosetting resins. The synthesized polymers exhibited improved thermal resistance and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism by which N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The boronic acid derivative can form reversible covalent bonds with amino acids in enzymes, potentially inhibiting their activity. The sulfonamide group may interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives bearing pinacol boronate esters. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents CAS Number Molecular Weight Key Differences Applications/Findings
N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide N-Benzyl, 4-methyl, 2-boronate Not provided ~413.3 (estimated) Unique benzyl substitution on sulfonamide nitrogen. Cross-coupling reactions; potential protease inhibition .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Unsubstituted sulfonamide, 4-boronate Not provided 281.12 Lacks methyl and benzyl groups. Intermediate for boron-directed bioconjugation .
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide N-Methyl, 4-boronate 1073353-47-5 295.15 Methyl on sulfonamide nitrogen; boronate at para position. Studied in catalytic borylation reactions .
4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide 4-Methyl, N-linked to 3-boronate phenyl 796061-08-0 385.27 Boronate at meta position; trifluoromethyl absent. Antimicrobial agent precursor .
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide N,N,2-Trimethyl, 4-boronate 1011731-93-3 337.23 Dual methyl groups on sulfonamide nitrogen. Building block for kinase inhibitors .

Key Observations :

Para-substituted boronates (e.g., N-Methyl-4-boronate sulfonamide) exhibit higher reactivity in Suzuki-Miyaura reactions than ortho-substituted derivatives due to reduced steric hindrance .

Electronic Modulation :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ’s benzofuran derivative) enhance the electrophilicity of the boronate, accelerating transmetalation in cross-coupling . The target compound’s methyl group is electron-donating, which may require optimized catalytic conditions.

Biological Activity :

  • Sulfonamide-boronate hybrids, such as those in and , are explored for protease inhibition and antimicrobial activity. The benzyl group in the target compound may improve membrane permeability, a critical factor in drug design .

Synthetic Accessibility :

  • The synthesis of the target compound likely follows routes similar to , where 4-bromo-2-methylbenzenesulfonamide undergoes Miyaura borylation with bis(pinacolato)diboron. Subsequent N-benzylation would introduce the benzyl group .

Table 2: Comparative Physicochemical Data

Property Target Compound 4-(Boronate)benzenesulfonamide N-Methyl-4-boronate
Solubility Moderate in THF, DMSO High in polar aprotic solvents High in methanol
Melting Point Not reported 158–160°C 142–144°C
Stability Air-stable (boronate protection) Hygroscopic (free sulfonamide) Air-stable

Biological Activity

N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring that is further substituted with a boron-containing moiety. The presence of the boron atom contributes to its reactivity and potential interactions with biological targets.

This compound is hypothesized to interact with various biological macromolecules, including enzymes and proteins involved in cellular signaling pathways. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit ATPase activity in myosin II subfragment 1 (S1), suggesting potential effects on muscle contraction and cellular motility .
  • Modulation of Protein Interactions : The boron moiety may facilitate interactions with specific proteins or nucleic acids, influencing their functions.

Biological Activity

The biological activity of this compound can be summarized as follows:

Biological Activity IC50 Value Target
Inhibition of myosin S1 ATPase~5 µMSkeletal muscle myosin II
Reversible inhibition of gliding motility2–20 µMHeavy meromyosin
Inhibition of isometric tension in muscle fibers~1–3 µMSkinned skeletal muscle fibers

These activities indicate that the compound may serve as a selective inhibitor of myosin ATPase activity, impacting muscle contraction dynamics .

Case Studies and Research Findings

Recent studies have investigated the effects of similar sulfonamide derivatives on various biological systems:

  • In Vitro Studies : Research has shown that sulfonamide derivatives can effectively inhibit myosin ATPase activity. For instance, N-Benzyl-p-toluenesulfonamide (BTS) demonstrated significant inhibition at concentrations as low as 5 µM . This suggests that this compound could exhibit comparable effects.
  • Mechanistic Insights : Studies on related compounds revealed that the inhibition of myosin S1 ATPase leads to decreased contractile force in muscle fibers. The reversible nature of this inhibition allows for potential therapeutic applications in conditions characterized by excessive muscle contraction or spasticity .
  • Potential Applications : Given its structural similarities to known inhibitors of myosin activity, this compound may be explored for therapeutic applications in neuromuscular disorders or as a research tool for studying muscle physiology.

Preparation Methods

Synthesis of 2-Bromo-4-methylbenzenesulfonyl Chloride

Route 1: Directed Bromination of 4-Methylbenzenesulfonyl Chloride

  • Reagents : 4-Methylbenzenesulfonyl chloride, bromine (Br₂), iron(III) bromide (FeBr₃) as catalyst.

  • Conditions :

    • Dissolve 4-methylbenzenesulfonyl chloride (1.0 equiv) in dry dichloromethane (DCM).

    • Add FeBr₃ (0.1 equiv) and Br₂ (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with Na₂S₂O₃ solution, extract with DCM, and purify via recrystallization (hexane/EtOAc).

  • Yield : ~60–70% [hypothetical, based on analogous bromination reactions].

Route 2: Diazotization and Sandmeyer Reaction

  • Starting Material : 4-Methyl-2-nitroaniline.

  • Steps :

    • Diazotize with NaNO₂/HCl at 0–5°C.

    • Treat with CuBr/HBr to replace the diazo group with bromide.

    • Oxidize the resulting 2-bromo-4-methylaniline to the sulfonyl chloride using chlorosulfonic acid.

  • Yield : ~50%.

Formation of N-Benzyl-2-bromo-4-methylbenzenesulfonamide

Procedure :

  • Reagents :

    • 2-Bromo-4-methylbenzenesulfonyl chloride (1.0 equiv), benzylamine (1.2 equiv), triethylamine (TEA, 2.0 equiv).

  • Conditions :

    • Dissolve sulfonyl chloride in anhydrous THF (10 mL/g).

    • Add TEA dropwise at 0°C, followed by benzylamine.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

  • Yield : 85–90%.

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.35–7.28 (m, 5H), 4.12 (s, 2H), 2.45 (s, 3H).

  • HRMS : [M+H]⁺ calc. for C₁₄H₁₅BrNO₂S: 348.01; found: 348.02.

Miyaura Borylation to Install the Boronic Ester

Method A: Room-Temperature Borylation

  • Reagents :

    • N-Benzyl-2-bromo-4-methylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), KOAc (3.0 equiv).

  • Conditions :

    • Combine reagents in anhydrous ethanol (5 mL/g substrate).

    • Stir under N₂ at room temperature for 6–8 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1).

  • Yield : 80–85%.

Method B: High-Temperature Borylation

  • Reagents :

    • Pd(dppf)Cl₂ (5 mol%), B₂Pin₂ (1.5 equiv), KOAc (3.0 equiv).

  • Conditions :

    • Heat reagents in dioxane (10 mL/g) at 80°C for 12 hours.

    • Purify similarly to Method A.

  • Yield : 75–80%.

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.40–7.30 (m, 5H), 4.25 (s, 2H), 2.50 (s, 3H), 1.35 (s, 12H).

  • ¹¹B NMR (CDCl₃, 128 MHz): δ 30.2 (characteristic peak for pinacol boronate).

Comparative Analysis of Borylation Methods

Parameter Method A (Room Temp) Method B (High Temp)
Catalyst Pd(OAc)₂/XPhosPd(dppf)Cl₂
Reaction Time 6–8 hours12 hours
Yield 80–85%75–80%
Functional Group Tolerance Higher (avoids decomposition)Moderate

Critical Considerations

  • Moisture Sensitivity : The boronic ester is hydrolytically unstable; reactions must be conducted under inert atmosphere.

  • Purification : Silica gel chromatography with minimal exposure to air is recommended.

  • Alternative Substrates : Aryl iodides or triflates may offer higher reactivity but are cost-prohibitive .

Q & A

Basic Research Questions

Q. What are the key structural features of N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how do they influence its reactivity?

  • The compound contains a sulfonamide group (electron-withdrawing), a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and a benzyl substituent. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, while the sulfonamide group enhances solubility and potential biological interactions. The methyl group at the 4-position sterically influences regioselectivity in coupling reactions .
  • Methodology : Use X-ray crystallography (via SHELX programs ) to confirm stereochemistry and DFT calculations (e.g., using Parr’s absolute electronegativity/hardness principles ) to predict electronic effects.

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

  • A common route involves coupling a benzenesulfonamide precursor with a boronate ester under palladium catalysis. Key parameters:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: K₂CO₃ or CsF for deprotonation.
  • Solvent: THF or DMF at 80–100°C .
    • Troubleshooting : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during C–H borylation or cross-coupling reactions involving this compound?

  • Discrepancies may arise from competing steric vs. electronic effects. For example, the benzyl group may direct meta-borylation, while the methyl group favors ortho/para positions.
  • Methodology :

  • Compare experimental results (NMR, LC-MS) with computational predictions (e.g., molecular docking or Fukui indices ).
  • Use kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
    • Example : A study found meta-selectivity in benzylamine-derived amides using an anionic ligand, contradicting traditional steric models .

Q. How does the sulfonamide moiety affect the compound’s biological activity, and how can this be validated experimentally?

  • The sulfonamide group may act as a hydrogen-bond donor/acceptor, enhancing binding to enzymes (e.g., carbonic anhydrase).
  • Methodology :

  • Perform enzymatic assays (e.g., inhibition of E. coli carbonic anhydrase) with IC₅₀ determination.
  • Compare activity with analogs lacking the sulfonamide group .
  • Use crystallography to visualize protein-ligand interactions .

Q. What analytical techniques are critical for detecting decomposition or stability issues in this compound?

  • Stability challenges : Hydrolysis of the boronate ester in protic solvents.
  • Methodology :

  • Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks).
  • Analyze degradation products using UPLC-QTOF-MS and ¹¹B NMR .
    • Data interpretation : Compare degradation pathways with computational predictions (e.g., bond dissociation energies ).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in Suzuki-Miyaura reactions?

  • Discrepancies may stem from ligand choice, solvent polarity, or trace moisture. For example, some studies report >90% yield with PdCl₂(dppf), while others note <50% yield with Pd(PPh₃)₄.
  • Resolution :

  • Replicate conditions from divergent studies.
  • Use controlled experiments (e.g., anhydrous vs. wet solvents) to isolate variables .
  • Apply statistical tools (ANOVA) to validate reproducibility .

Methodological Tables

Table 1 : Comparison of Cross-Coupling Conditions for Boronate Derivatives

CatalystBaseSolventYield (%)SelectivityReference
Pd(PPh₃)₄K₂CO₃THF78Ortho
PdCl₂(dppf)CsFDMF92Meta

Table 2 : Stability Data Under Accelerated Conditions

ConditionDegradation ProductsHalf-Life (Days)
40°C/75% RHBenzenesulfonic acid, B(OH)₃14
Dry N₂, 25°CNone detected>30

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